6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC3338838
InChI: InChI=1S/C14H21NO2.BrH/c1-3-6-15(2)12-5-4-10-8-13(16)14(17)9-11(10)7-12;/h8-9,12,16-17H,3-7H2,1-2H3;1H
SMILES:
Molecular Formula: C14H22BrNO2
Molecular Weight: 316.23 g/mol

6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide

CAS No.:

Cat. No.: VC3338838

Molecular Formula: C14H22BrNO2

Molecular Weight: 316.23 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide -

Specification

Molecular Formula C14H22BrNO2
Molecular Weight 316.23 g/mol
IUPAC Name 6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide
Standard InChI InChI=1S/C14H21NO2.BrH/c1-3-6-15(2)12-5-4-10-8-13(16)14(17)9-11(10)7-12;/h8-9,12,16-17H,3-7H2,1-2H3;1H
Standard InChI Key UJQSLQTWHGOZDT-UHFFFAOYSA-N
Canonical SMILES CCCN(C)C1CCC2=CC(=C(C=C2C1)O)O.Br

Introduction

Chemical Identity and Properties

Structural Identification

6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is a tetraline derivative characterized by hydroxyl groups at positions 6 and 7, with methyl and propyl groups attached to the nitrogen atom. The compound exists as a hydrobromide salt, which enhances its stability and solubility compared to its free base form .

Chemical Specifications

The compound is identified by specific chemical parameters that enable researchers to verify its identity and purity for experimental applications. These specifications are critical for ensuring reproducibility in research studies.

ParameterSpecification
CAS Number1246094-90-5
Molecular FormulaC₁₄H₂₁NO₂·HBr
Molecular Weight316.23 g/mol
AppearanceNot specified in available data
PurityResearch grade (typically >98%)

These specifications provide researchers with the necessary information to properly identify and utilize the compound in their experimental protocols .

Physicochemical Properties

Understanding the physicochemical properties of 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is essential for developing appropriate handling, storage, and experimental procedures. While the search results provide limited detailed information on specific solubility parameters, the compound's salt form suggests improved aqueous solubility compared to its free base counterpart .

The hydrobromide salt formulation is particularly significant as it modifies important drug-like properties including:

  • Enhanced stability during storage

  • Improved solubility in aqueous solutions

  • Modified pharmacokinetic behavior in experimental systems

  • Greater consistency in experimental applications

These properties make the hydrobromide salt form preferable for research applications requiring reliable and reproducible results .

Synthesis and Preparation Methodologies

Stock Solution Preparation

For research applications, proper preparation of stock solutions is critical for experimental consistency. The following table provides guidance for preparing stock solutions at various concentrations:

Concentration1 mg5 mg10 mg
1 mM3.1623 mL15.8113 mL31.6226 mL
5 mM0.6325 mL3.1623 mL6.3245 mL
10 mM0.3162 mL1.5811 mL3.1623 mL

These calculations assist researchers in preparing precise concentrations for experimental use, ensuring consistency across studies and facilitating reproducible results .

Biological Activity and Mechanisms

Pharmacological Classification

6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is primarily classified as a dopamine receptor agonist. This classification indicates its ability to bind to dopamine receptors and stimulate cellular responses similar to those produced by the endogenous neurotransmitter dopamine .

The compound's structural features, particularly the dihydroxy-tetraline scaffold, contribute to its ability to interact with dopamine receptors, making it valuable for studying dopaminergic neurotransmission in research settings.

Mechanism of Action

As a dopamine receptor agonist, this compound interacts with dopamine receptors, which are G-protein coupled receptors found extensively throughout the central nervous system. While the search results don't specify the receptor subtype selectivity, dopamine receptor agonists typically:

  • Bind to one or more dopamine receptor subtypes (D₁, D₂, D₃, D₄, or D₅)

  • Activate G-protein-coupled signaling cascades

  • Modulate intracellular second messenger systems, often involving cyclic AMP

  • Influence neuronal excitability and neurotransmission in dopaminergic pathways

The specific receptor subtype selectivity and signaling bias of 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide would determine its precise effects on dopaminergic neurotransmission and downstream physiological processes.

Pharmacological Effects

Based on its classification as a dopamine receptor agonist, the compound likely influences several dopamine-mediated physiological processes, including:

  • Motor function and coordination

  • Reward and motivation pathways

  • Cognitive processes

  • Endocrine regulation

These effects make dopamine receptor agonists valuable tools for studying the role of dopaminergic neurotransmission in various physiological and pathological conditions.

Research Applications

Neurological Research

As a dopamine receptor agonist, 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide has significant applications in neurological research, particularly in studying:

  • The fundamental mechanisms of dopaminergic neurotransmission

  • The role of specific dopamine receptor subtypes in neurological processes

  • The effects of dopamine receptor activation on neuronal function and behavior

  • The development of potential therapeutic approaches for dopamine-related disorders

These research applications contribute to our understanding of the complex role of dopamine in brain function and neurological disorders.

Experimental Considerations

When working with 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide in research settings, several experimental considerations are important:

  • Concentration-dependent effects should be carefully evaluated

  • Vehicle controls must be included to account for solvent effects

  • Appropriate cellular or animal models should be selected based on research objectives

  • Receptor specificity should be confirmed through pharmacological controls

  • Time-dependent effects should be monitored due to potential receptor desensitization

These considerations help ensure scientific rigor and reproducibility in research utilizing this compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator